molecular formula C14H19N B11901089 1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline

1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline

Cat. No.: B11901089
M. Wt: 201.31 g/mol
InChI Key: RQECPVMZCYYSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyrrole and quinoline ring system, making it an interesting target for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a three-component reaction involving ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane can yield hexahydropyrrolo derivatives . The reaction conditions typically include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline is unique due to its specific ring structure and the presence of an ethyl group, which may contribute to its distinct biological activities and chemical reactivity

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline

InChI

InChI=1S/C14H19N/c1-2-12-9-10-13-8-7-11-5-3-4-6-14(11)15(12)13/h3-6,12-13H,2,7-10H2,1H3

InChI Key

RQECPVMZCYYSJU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2N1C3=CC=CC=C3CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.